2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one
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Overview
Description
2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C9H13N3O4 and its molecular weight is 227.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2’-Deoxyisocytidine, also known as 2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one, primarily targets enzymes such as Thymidine kinase 2, mitochondrial , Class B acid phosphatase , and Deoxycytidine kinase in humans . These enzymes play crucial roles in nucleotide metabolism and DNA synthesis.
Mode of Action
2’-Deoxyisocytidine is a purine nucleoside analog. It is phosphorylated into its active, triphosphate, form within the cell . The compound’s interaction with its targets leads to the inhibition of DNA synthesis and induction of apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA synthesis and cell death. By inhibiting DNA synthesis, it disrupts the normal cell cycle, leading to cell death or apoptosis . The exact biochemical pathways affected by 2’-Deoxyisocytidine are still under investigation.
Pharmacokinetics
It is known that the compound is metabolized in the body .
Result of Action
The primary result of 2’-Deoxyisocytidine’s action is the inhibition of DNA synthesis and induction of apoptosis . This leads to the death of cancer cells, particularly those in the S-phase of the cell cycle . It has broad antitumor activity targeting indolent lymphoid malignancies .
Biochemical Analysis
Biochemical Properties
2’-Deoxyisocytidine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is a purine nucleoside analog, and purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Cellular Effects
2’-Deoxyisocytidine has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce cardiac differentiation in human umbilical cord mesenchymal stem cells . The transplanted cells differentiated into functional cardiomyocytes and significantly improved cardiac performance .
Molecular Mechanism
At the molecular level, 2’-Deoxyisocytidine exerts its effects through several mechanisms. It is incorporated into DNA, leading to premature chain termination after insertion of another nucleotide triphosphate . This non-terminal position inhibits its removal by DNA repair enzymes, ultimately leading to apoptosis .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, 2’-Deoxyisocytidine exhibits changes in its effects. For instance, oligonucleotides containing 2’-Deoxyisocytidine are susceptible to a stepwise depyrimidination . Oligonucleotides incorporating 2’-O-alkylated nucleosides are stable .
Metabolic Pathways
2’-Deoxyisocytidine is involved in several metabolic pathways. It is metabolized through glycolysis and oxidative phosphorylation to produce adenosine triphosphate (ATP), which provides the energy for most cellular functions .
Properties
IUPAC Name |
2-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c10-9-11-7(15)1-2-12(9)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDXILRPBZRTHG-SHYZEUOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)N=C2N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)N=C2N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
ANone: 2'-Deoxyisocytidine can form base pairs with both canonical (dG, dA, dT, dC) and non-canonical nucleosides, impacting duplex stability differently depending on the context:
- Parallel vs. Antiparallel DNA: In parallel DNA duplexes, incorporating 2'-deoxyisocytidine generally decreases stability compared to duplexes with its 5-methylated counterpart (5-methyl-2'-deoxyisocytidine). This destabilization is less pronounced in antiparallel DNA. []
- Impact of Methylation: The presence of a 5-methyl group on 2'-deoxyisocytidine (forming 5-methyl-2'-deoxyisocytidine) significantly enhances the stability of the iCd⋅Gd base pair in parallel-stranded DNA. This stabilization is attributed to favorable methyl/methyl contacts or methyl/backbone interactions. []
- Base Pairing with Isoguanosine: When paired with 2'-deoxyisoguanosine, 2'-deoxyisocytidine forms a base pair that exhibits different stability levels depending on the methylation status of both nucleosides. The 5-methylated forms of both nucleosides create a more stable base pair compared to their unmethylated counterparts. []
A: Yes, oligonucleotides containing 2'-deoxyisocytidine demonstrate increased resistance to degradation by 3'-exonucleases, specifically snake-venom phosphodiesterase. This enhanced stability is attributed to the modified structure of 2'-deoxyisocytidine compared to its canonical counterparts. []
ANone: Modifications to the 2'-deoxyisocytidine structure, such as the addition of a 5-methyl group or 2'-O-alkylation, significantly influence its base-pairing properties:
- 5-Methylation: The addition of a methyl group at the 5-position of 2'-deoxyisocytidine not only enhances duplex stability but also improves the stability of its triphosphate form, which is crucial for enzymatic incorporation during DNA synthesis. []
A: 8-Aza-2'-deoxyisoguanosine, a fluorescent analog of 2'-deoxyisoguanosine, exhibits enhanced fluorescence in alkaline conditions. When incorporated into DNA duplexes with 2'-deoxyisocytidine, changes in fluorescence can be used to monitor base pair stability and formation. This property makes 8-aza-2'-deoxyisoguanosine a valuable tool for studying DNA structure and interactions. []
ANone: The unique properties of 2'-deoxyisocytidine make it a promising candidate for various applications:
- Expanding the Genetic Alphabet: 2'-deoxyisocytidine, when paired with 2'-deoxyisoguanosine, expands the genetic alphabet, offering the potential to create new biological functions and enhance the information storage capacity of DNA. This has significant implications for synthetic biology and the development of novel biotechnologies. []
- DNA-Based Nanostructures: The ability of 2'-deoxyisocytidine to form stable base pairs with both canonical and non-canonical nucleosides makes it a valuable building block for creating complex DNA-based nanostructures. []
- Antisense and Antigene Therapies: The enhanced stability of oligonucleotides containing 2'-deoxyisocytidine against enzymatic degradation makes them attractive candidates for antisense and antigene therapies, where resistance to nucleases is crucial for therapeutic efficacy. []
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